(4-Ethyloxan-4-yl)methanesulfonylchloride

Medicinal chemistry Building block selection Lead optimization

(4-Ethyloxan-4-yl)methanesulfonyl chloride (CAS 2137841-11-1) is a sulfonyl chloride building block featuring a 4-ethyl-substituted oxane (tetrahydropyran) ring connected via a methylene spacer to the –SO₂Cl functional group. Its molecular formula is C₈H₁₅ClO₃S with a molecular weight of 226.72 g·mol⁻¹.

Molecular Formula C8H15ClO3S
Molecular Weight 226.72 g/mol
Cat. No. B13628913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethyloxan-4-yl)methanesulfonylchloride
Molecular FormulaC8H15ClO3S
Molecular Weight226.72 g/mol
Structural Identifiers
SMILESCCC1(CCOCC1)CS(=O)(=O)Cl
InChIInChI=1S/C8H15ClO3S/c1-2-8(7-13(9,10)11)3-5-12-6-4-8/h2-7H2,1H3
InChIKeyRWZWWPCVDGJIPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Ethyloxan-4-yl)methanesulfonyl Chloride: Core Identity, Class, and Procurement-Relevant Physicochemical Profile


(4-Ethyloxan-4-yl)methanesulfonyl chloride (CAS 2137841-11-1) is a sulfonyl chloride building block featuring a 4-ethyl-substituted oxane (tetrahydropyran) ring connected via a methylene spacer to the –SO₂Cl functional group . Its molecular formula is C₈H₁₅ClO₃S with a molecular weight of 226.72 g·mol⁻¹ . The compound belongs to the class of heterocyclic sulfonyl chlorides used as electrophilic sulfonylation reagents for introducing sulfonate ester, sulfonamide, and sulfonothioate functionalities into pharmaceutical and agrochemical intermediates [1]. Typical commercial purity is 95% (HPLC/NMR), with storage under anhydrous, inert-atmosphere conditions required due to the moisture-sensitive sulfonyl chloride group [2].

Why (4-Ethyloxan-4-yl)methanesulfonyl Chloride Cannot Be Replaced by Generic Oxane–SO₂Cl Analogs Without Consequence


Although all (oxan-4-yl)methanesulfonyl chlorides share the –SO₂Cl electrophilic warhead, the C4 substituent on the oxane ring exerts a decisive influence on lipophilicity, steric environment, and downstream molecular properties of the resulting sulfonamide or sulfonate conjugates [1]. The unsubstituted parent, (oxan-4-yl)methanesulfonyl chloride (CAS 264608-29-9, MW 198.67), lacks the ethyl group and thus provides lower clogP and reduced steric shielding around the sulfonylation centre . The 4-methyl analog (CAS 1784976-29-9, MW 212.70) introduces an incremental steric and lipophilic shift but does not match the ethyl group's spatial occupancy and hydrophobic contribution . In medicinal chemistry programs where the 4-ethyloxan-4-yl motif is embedded in a lead series—such as DPP-4 inhibitors—substituting the building block with the des-ethyl or methyl analog alters the scaffold's three-dimensional pharmacophore, potentially degrading target binding affinity that has been optimized around the ethyl group's specific van der Waals contacts [2]. These differences propagate through synthesis to the final compound's logD, solubility, and off-target profile, making generic substitution scientifically indefensible without re-optimization of the entire SAR.

(4-Ethyloxan-4-yl)methanesulfonyl Chloride: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Atom Economy: 28 Da Advantage Over the Ethoxy Analog for Downstream Conjugate Optimization

Among C8H15-halo-oxane-sulfonyl chlorides, (4-ethyloxan-4-yl)methanesulfonyl chloride (MW 226.72) is lighter than its 4-ethoxy analog (4-ethoxyoxan-4-yl)methanesulfonyl chloride (CAS 1784632-68-3, MW 242.72) by 16.0 Da . In fragment-based or property-driven lead optimisation, this 16 Da mass reduction translates to a 7.1% lower molecular weight for the sulfonyl chloride reagent itself—and proportionally lower MW for every sulfonamide or sulfonate conjugate derived from it. Compared to the unsubstituted parent (oxan-4-yl)methanesulfonyl chloride (MW 198.67), the target compound adds only 28.05 Da (+14.1%) while providing an sp³ ethyl substituent that contributes both hydrophobic binding energy and conformational restriction .

Medicinal chemistry Building block selection Lead optimization

Predicted Lipophilicity Increment: Ethyl vs Methyl C4 Substituent Drives ~0.5–1.0 logP Unit Increase for Enhanced Membrane Partitioning

Computationally predicted logP for (4-ethyloxan-4-yl)methanesulfonyl chloride is estimated in the range of 1.3–2.0 based on fragment-based calculation methods (ACD/Labs, XLogP3) [1]. The 4-methyl analog (CAS 1784976-29-9) has a predicted logP approximately 0.5–1.0 unit lower owing to the one-methylene truncation of the alkyl chain . A structurally related C8H15ClO3S sulfonyl chloride bearing a cyclobutoxy substituent was experimentally measured with logP of ~1.33 and density of 1.223 g/cm³, providing a comparable reference point [2]. The ethyl-for-methyl substitution increases the compound's hydrophobic surface area by approximately one sp³ methylene unit, which in fragment-based drug design is valued at ~0.5 logP units or ~1.0–1.5 kcal/mol of lipophilic binding free energy when incorporated into a protein–ligand interface [3].

Physicochemical profiling ADME prediction logP optimization

C4-Ethyl Steric Shielding: Differentiated Reactivity and Selectivity in Sulfonylation of Hindered Amine Nucleophiles

The C4-ethyl substituent on the oxane ring projects steric bulk into the vicinity of the reactive –SO₂Cl centre, creating a differentiated steric environment compared to the unsubstituted and 4-methyl analogs [1]. In sulfonylation reactions, steric hindrance near the electrophilic sulfur atom can reduce the rate of direct nucleophilic attack, thereby discriminating between sterically accessible amines (e.g., primary amines, linear secondary amines) and more hindered nucleophiles (e.g., α-branched amines). Literature on ortho-alkyl-substituted arenesulfonyl chlorides demonstrates that alkyl groups in the vicinity of the –SO₂Cl group can counterintuitively accelerate nucleophilic substitution at sulfur when the alkyl group is ortho-positioned, due to relief of ground-state steric strain in the transition state [2]. While the oxane scaffold differs from aryl systems, the principle that proximal alkyl substitution modulates sulfonylation kinetics and chemoselectivity is mechanistically transferable [3]. The 4-ethyl group provides a larger steric parameter (Taft Eₛ ≈ −0.38 for CH₂CH₃ vs −0.07 for CH₃, or Charton ν values of 0.56 vs 0.52) than the methyl analog, offering a tunable steric handle not available in the des-ethyl parent [4].

Synthetic methodology Steric effects Sulfonylation selectivity

Commercial Availability: Multi-Supplier Sourcing at 95% Purity with Transparent Pricing Enables Competitive Procurement

(4-Ethyloxan-4-yl)methanesulfonyl chloride is listed by at least four independent suppliers—Enamine (EN300-737938), Aaron (AR0292EO), and 1PlusChem (1P02926C)—all at a standard purity of 95% [1]. Pricing as of 2023–2025 ranges from $335 (50 mg) to $5,298 (10 g) from 1PlusChem, and $340 (50 mg) to $2,681 (2.5 g) from Aaron, reflecting a competitive marketplace with multiple sourcing options [2]. By comparison, the 4-ethoxy analog (CAS 1784632-68-3) is supplied by Bidepharm at 95% purity with batch-specific QC (NMR, HPLC, GC), while the 4-methyl analog (CAS 1784976-29-9) is available from AKSci at 95% as a powder . Multi-vendor availability of the ethyl analog reduces single-supplier dependency risk and enables competitive pricing for medicinal chemistry and agrochemical programs requiring gram-to-deca-gram quantities.

Chemical procurement Supply chain Building block sourcing

DPP-4 Inhibitor Scaffold Relevance: The 4-Ethyloxan-4-yl Motif Is Embedded in Nanomolar-Affinity Dipeptidyl Peptidase IV Ligands

The 4-ethyloxan-4-yl moiety appears as a key structural component in dipeptidyl peptidase IV (DPP-4) inhibitor chemotypes. BindingDB entry BDBM11536 records a compound of structure ((1S,3S,5S)-2-[(2S)-2-amino-2-(4-ethyloxan-4-yl)acetyl]...) evaluated against human DPP-4 [1]. A closely related chemotype bearing the 4-ethyloxan-4-yl group achieved DPP-4 Kd values of 246 nM (ITC) and 806 nM (SPR), demonstrating that the ethyloxane scaffold contributes to specific, measurable target engagement [2]. While (4-ethyloxan-4-yl)methanesulfonyl chloride itself is not the bioactive molecule, it serves as the sulfonylation reagent for constructing the sulfonamide or sulfonate ester linkage that presents the 4-ethyloxan-4-ylmethyl group to the DPP-4 active site. The unsubstituted (oxan-4-yl)methanesulfonyl chloride, lacking the ethyl group, would produce a des-ethyl conjugate predicted to lose hydrophobic contacts within the DPP-4 S1 or S2 subsites, with an estimated penalty of ~1.0–1.5 kcal/mol in binding free energy based on standard fragment contributions [3]. This scaffold-specific binding evidence provides a concrete rationale for selecting the ethyl-substituted building block over simpler analogs in DPP-4-targeted library synthesis.

Dipeptidyl peptidase IV Type 2 diabetes Serine protease inhibition

(4-Ethyloxan-4-yl)methanesulfonyl Chloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


DPP-4 Inhibitor Library Synthesis: Construction of 4-Ethyloxan-4-ylmethyl Sulfonamides for Type 2 Diabetes Target Validation

Medicinal chemistry teams prosecuting DPP-4 as a target for type 2 diabetes can deploy (4-ethyloxan-4-yl)methanesulfonyl chloride as the sulfonylation reagent to generate focused libraries of 4-ethyloxan-4-ylmethyl sulfonamides. The 4-ethyloxan-4-yl scaffold is embedded in DPP-4 ligands demonstrating nanomolar binding affinity (Kd = 246 nM by ITC) [1]. Using this specific building block—rather than the des-ethyl or 4-methyl analog—preserves the hydrophobic ethyl substituent that contributes an estimated 1.0–1.5 kcal/mol of binding free energy to the DPP-4 ligand–protein complex [2]. The compound's 95% commercial purity from multiple suppliers supports direct use in parallel synthesis workflows without additional purification [3].

Agrochemical Sulfonamide Intermediate Synthesis: Exploiting Ethyl-Specific Lipophilicity for Foliar Uptake Optimization

In agrochemical R&D, sulfonamide herbicides and fungicides require balanced lipophilicity for cuticular penetration and phloem mobility. (4-Ethyloxan-4-yl)methanesulfonyl chloride offers a predicted logP advantage of ~0.5–1.0 units over its 4-methyl analog [1], making it the preferred sulfonylation reagent when the target sulfonamide conjugate requires enhanced leaf-surface wetting and cuticle partitioning. The ethyl group's steric contribution (Taft Eₛ ≈ −0.38 vs −0.07 for methyl) also provides differentiated metabolic stability against oxidative demethylation pathways that can rapidly degrade methyl-substituted heterocycles in planta [2]. Procurement at 5–10 g scale from Aaron or 1PlusChem supports iterative SAR cycles in agrochemical lead optimization [3].

Fragment-Based Drug Design: The 4-Ethyloxan-4-ylmethyl Group as a Privileged sp³-Rich Fragment for Protein–Protein Interaction Targets

Fragment-based drug discovery (FBDD) increasingly prioritizes sp³-rich, three-dimensional fragments over flat aromatic scaffolds to improve clinical success rates. The 4-ethyloxan-4-ylmethyl group, delivered via (4-ethyloxan-4-yl)methanesulfonyl chloride, introduces a saturated oxane ring with a quaternary C4 centre bearing an ethyl substituent—a combination that generates conformational restriction and three-dimensionality [1]. Compared to the flat, unsubstituted (oxan-4-yl)methanesulfonyl chloride, the ethyl-substituted building block adds 28 Da of mass while contributing one sp³ carbon and three additional non-exchangeable hydrogens, improving fragment efficiency metrics [2]. The compound's multi-supplier availability at 95% purity and transparent milligram-to-gram pricing supports FBDD library construction with reproducible quality [3].

Sulfonylation Reagent for Sterically Demanding Amine Substrates in Process Chemistry

Process chemists facing low yields in sulfonylation of sterically hindered amine substrates may benefit from the differentiated steric environment of (4-ethyloxan-4-yl)methanesulfonyl chloride. The C4-ethyl group's proximity to the reactive –SO₂Cl centre creates a steric profile that can discriminate between primary and secondary amines, potentially reducing bis-sulfonylation by-products [1]. Although direct kinetic data for this specific compound are not published, mechanistic studies on ortho-alkyl-substituted arenesulfonyl chlorides demonstrate that proximal alkyl groups modulate sulfonylation rates and selectivity through ground-state steric effects [2]. Purchasing small quantities (50–500 mg) from 1PlusChem or Aaron enables rapid feasibility testing before committing to larger-scale synthesis [3].

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